molecular formula C7H4F2O6S2 B11959330 3,5-Bis(fluorosulfonyl)benzoic acid CAS No. 3473-90-3

3,5-Bis(fluorosulfonyl)benzoic acid

Cat. No.: B11959330
CAS No.: 3473-90-3
M. Wt: 286.2 g/mol
InChI Key: JVUMJYYUWBWCAE-UHFFFAOYSA-N
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Description

3,5-Bis(fluorosulfonyl)benzoic acid is a chemical compound with the molecular formula C7H4F2O6S2 and a molecular weight of 286.231 g/mol It is characterized by the presence of two fluorosulfonyl groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(fluorosulfonyl)benzoic acid typically involves the introduction of fluorosulfonyl groups onto a benzoic acid derivative. One common method is the reaction of 3,5-dihydroxybenzoic acid with sulfur tetrafluoride (SF4) in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often at low temperatures, to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction parameters to achieve high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(fluorosulfonyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield sulfonamide or sulfonate derivatives, while reduction reactions can produce hydroxy or alkoxy derivatives .

Mechanism of Action

The mechanism of action of 3,5-Bis(fluorosulfonyl)benzoic acid involves the interaction of its fluorosulfonyl groups with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules. This covalent modification can alter the activity, stability, or function of the target molecules, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Bis(fluorosulfonyl)benzoic acid is unique due to the presence of two fluorosulfonyl groups in the meta positions on the benzoic acid ring. This structural feature imparts distinct chemical reactivity and properties, making it valuable for specific applications that require dual functionalization .

Properties

CAS No.

3473-90-3

Molecular Formula

C7H4F2O6S2

Molecular Weight

286.2 g/mol

IUPAC Name

3,5-bis(fluorosulfonyl)benzoic acid

InChI

InChI=1S/C7H4F2O6S2/c8-16(12,13)5-1-4(7(10)11)2-6(3-5)17(9,14)15/h1-3H,(H,10,11)

InChI Key

JVUMJYYUWBWCAE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)F)S(=O)(=O)F)C(=O)O

Origin of Product

United States

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